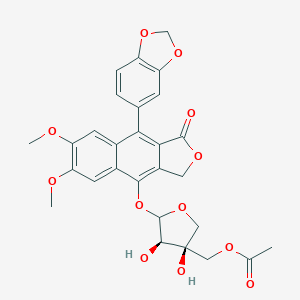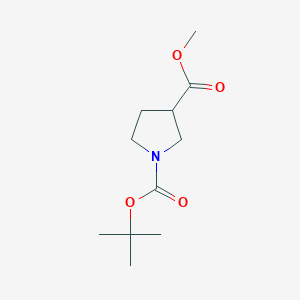![molecular formula C11H8N2O3S B040249 6-Methoxyimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid CAS No. 113508-88-6](/img/structure/B40249.png)
6-Methoxyimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methoxyimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid, also known as MI-BTA, is a heterocyclic organic compound that has been extensively studied for its potential applications in various fields of scientific research. MI-BTA is a highly versatile compound that can be synthesized using various methods and has been shown to have a wide range of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 6-Methoxyimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. 6-Methoxyimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. 6-Methoxyimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid has also been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. Additionally, 6-Methoxyimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid has been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Effets Biochimiques Et Physiologiques
6-Methoxyimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid has been shown to have a wide range of biochemical and physiological effects. In cancer cells, 6-Methoxyimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid has been shown to induce apoptosis and inhibit cell proliferation. In neurodegenerative disease models, 6-Methoxyimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid has been shown to have neuroprotective effects and can prevent the formation of amyloid-beta plaques. In infectious disease models, 6-Methoxyimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid has been shown to have antimicrobial activity and can inhibit the growth of various bacteria and viruses.
Avantages Et Limitations Des Expériences En Laboratoire
6-Methoxyimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid has several advantages for lab experiments, including its versatility, potency, and wide range of applications. 6-Methoxyimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid can be synthesized using various methods and has been shown to have potent activity in various scientific research fields. However, 6-Methoxyimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid also has some limitations for lab experiments, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for 6-Methoxyimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid research, including its potential applications in drug development and disease treatment. 6-Methoxyimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid has shown promising results in various scientific research fields, and further studies are needed to fully understand its potential applications. Additionally, further studies are needed to explore the safety and toxicity of 6-Methoxyimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid and to identify potential drug targets for its use in disease treatment.
Méthodes De Synthèse
6-Methoxyimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid can be synthesized using various methods, including the Pd-catalyzed Suzuki-Miyaura coupling reaction, the Buchwald-Hartwig amination reaction, and the Sonogashira coupling reaction. The Pd-catalyzed Suzuki-Miyaura coupling reaction involves the reaction of 2-bromo-6-methoxybenzothiazole with 2-bromo-5-chloropyridine in the presence of a palladium catalyst and a base. The Buchwald-Hartwig amination reaction involves the reaction of 2-bromo-6-methoxybenzothiazole with an amine in the presence of a palladium catalyst and a base. The Sonogashira coupling reaction involves the reaction of 2-bromo-6-methoxybenzothiazole with an alkyne in the presence of a palladium catalyst and a base.
Applications De Recherche Scientifique
6-Methoxyimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid has been extensively studied for its potential applications in various fields of scientific research, including cancer research, neurodegenerative disease research, and infectious disease research. In cancer research, 6-Methoxyimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid has been shown to have potent anti-tumor activity and can induce apoptosis in cancer cells. In neurodegenerative disease research, 6-Methoxyimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid has been shown to have neuroprotective effects and can prevent the formation of amyloid-beta plaques, which are associated with Alzheimer's disease. In infectious disease research, 6-Methoxyimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid has been shown to have antimicrobial activity and can inhibit the growth of various bacteria and viruses.
Propriétés
Numéro CAS |
113508-88-6 |
|---|---|
Nom du produit |
6-Methoxyimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid |
Formule moléculaire |
C11H8N2O3S |
Poids moléculaire |
248.26 g/mol |
Nom IUPAC |
6-methoxyimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid |
InChI |
InChI=1S/C11H8N2O3S/c1-16-6-2-3-8-9(4-6)17-11-12-7(10(14)15)5-13(8)11/h2-5H,1H3,(H,14,15) |
Clé InChI |
KAOSMCALSKMYGV-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)N3C=C(N=C3S2)C(=O)O |
SMILES canonique |
COC1=CC2=C(C=C1)N3C=C(N=C3S2)C(=O)O |
Synonymes |
10-methoxy-7-thia-2,5-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaene-4-carboxylic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![tert-butyl N-[[(E)-pyrrol-2-ylidenemethyl]amino]carbamate](/img/structure/B40186.png)

![N-[2-(Chloroacetyl)-4-fluorophenyl]-N-methylformamide](/img/structure/B40190.png)
